molecular formula C14H21ClN2 B2458543 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride CAS No. 5085-06-3

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride

Cat. No.: B2458543
CAS No.: 5085-06-3
M. Wt: 252.79
InChI Key: XCLLTEJFAUBMSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride typically involves the reaction of indole derivatives with hexan-2-amine under specific conditions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The exact industrial methods can vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-alkylamines .

Scientific Research Applications

1-(1H-Indol-3-yl)hexan-2-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-(1H-Indol-3-yl)ethanamine hydrochloride
  • 1-(1H-Indol-3-yl)propan-2-amine hydrochloride
  • 1-(1H-Indol-3-yl)butan-2-amine hydrochloride

Comparison: 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is unique due to its longer alkyl chain, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different pharmacokinetic properties and interaction profiles with biological targets .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(1H-indol-3-yl)hexan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLLTEJFAUBMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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